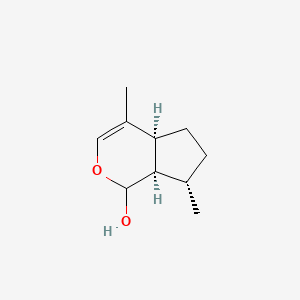
cis/trans-Nepetalactol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
cis/trans-Nepetalactol is a chemical compound with the molecular formula C10H16O2 It is a member of the cyclopenta[c]pyran family and is known for its unique structural features, which include a hexahydrocyclopenta[c]pyran ring system with two methyl groups and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis/trans-Nepetalactol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclopentadiene derivatives and appropriate aldehydes or ketones, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and quality control measures to meet industrial standards.
化学反応の分析
Biosynthetic Pathways and Enzymatic Conversion
cis/trans-Nepetalactol is synthesized via the cyclization of 8-oxogeranial (8OG) by iridoid synthase (ISY) and further processed by dehydrogenase/cyclase enzymes . Key reactions include:
Cyclization of 8-Oxogeranial
-
ISY Activity : ISY reduces 8OG to form reactive enol intermediates, which undergo spontaneous or enzyme-guided cyclization .
-
Role of MLPL/NEPS Enzymes : Major latex protein-like (MLPL) and nepetalactol-related short-chain dehydrogenases (NEPS) dictate stereochemical outcomes (Table 1) .
Dehydrogenation to Nepetalactone
NEPS1 and NEPS5 catalyze the NAD+-dependent oxidation of nepetalactol isomers into nepetalactones :
cis trans nepetalactol+NAD+NEPS1cis trans nepetalactone+NADH+H+cis cis nepetalactol+NAD+NEPS1cis cis nepetalactone+NADH+H+
Stereochemical Control
The stereochemistry of nepetalactol is determined by enzyme partnerships:
-
NEPS4 + NEPS1 : Produces trans-cis-nepetalactone via trans-cis-nepetalactol .
-
MLPL Alone : Yields cis-trans-nepetalactol, which decays to iridodial without dehydrogenases .
Non-Enzymatic Degradation
Unstabilized cis-trans-nepetalactol undergoes rapid non-enzymatic degradation:
-
Decay to Iridodial : In the absence of NEPS1, trans-cis-nepetalactol decays into trans-cis-iridodial, which is not metabolized further .
-
Oxidation Susceptibility : Exposure to atmospheric oxygen accelerates decomposition .
Biological and Industrial Relevance
科学的研究の応用
Biochemical Applications
Biosynthesis of Iridoids
Cis/trans-nepetalactol serves as a precursor in the biosynthesis of iridoids, which are important for various medicinal applications. Recent studies have focused on engineering microbial systems, such as Pichia pastoris, to enhance the production of this compound. By optimizing metabolic pathways, researchers achieved a remarkable yield of 4429.4 mg/L through fed-batch fermentation techniques . This advancement is crucial for sustainable production methods that could meet clinical demands for iridoid compounds.
Enzymatic Reactions
The compound is also involved in enzymatic reactions that convert it into nepetalactone, a compound known for its insect-repellent properties. The enzyme NEPS1 catalyzes the oxidation of this compound to nepetalactone, highlighting its role in the metabolic pathways of plants . This enzymatic conversion is essential for developing natural insect repellents that can replace synthetic alternatives.
Pharmacological Applications
Medicinal Properties
this compound exhibits various biological activities that may be harnessed for therapeutic purposes. Its ability to induce behavioral responses in domestic cats has been well-documented, providing insights into its potential effects on other species, including humans. Studies have shown that this compound can influence mood and behavior, potentially leading to applications in anxiety and stress relief treatments .
Antimicrobial Activity
Research has indicated that nepetalactol possesses antimicrobial properties, making it a candidate for developing natural antimicrobial agents. Its efficacy against certain bacterial strains has been explored, suggesting potential use in pharmaceutical formulations aimed at combating infections .
Agricultural Applications
Natural Pesticides
The insect-repellent properties of this compound make it an attractive candidate for use in organic farming as a natural pesticide. The compound's effectiveness against various pests can reduce reliance on synthetic pesticides, promoting environmentally friendly agricultural practices .
Plant Growth Regulation
Studies have also suggested that nepetalactol may play a role in plant growth regulation. Its application could enhance plant resilience against pests and diseases while promoting healthy growth patterns .
Case Studies and Research Findings
作用機序
The mechanism of action of cis/trans-Nepetalactol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclopenta[c]pyran ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- (4aR,7S,7aS)-4,7-dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one
- Nepetalactone
- Epi-nepetalactone
Uniqueness
Compared to similar compounds, cis/trans-Nepetalactol stands out due to its specific stereochemistry and the presence of a hydroxyl group. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
(4aS,7S,7aR)-4,7-dimethyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-ol |
InChI |
InChI=1S/C10H16O2/c1-6-3-4-8-7(2)5-12-10(11)9(6)8/h5-6,8-11H,3-4H2,1-2H3/t6-,8+,9+,10?/m0/s1 |
InChIキー |
OJGPEAXUHQRLNC-CEPLBNANSA-N |
異性体SMILES |
C[C@H]1CC[C@H]2[C@@H]1C(OC=C2C)O |
正規SMILES |
CC1CCC2C1C(OC=C2C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















